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molecular formula C13H18N2O2 B8698070 Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester

Benzoic acid, 3-methyl-4-(1-piperazinyl)-, methyl ester

Cat. No. B8698070
M. Wt: 234.29 g/mol
InChI Key: PHWXZIFYNWVOLN-UHFFFAOYSA-N
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Patent
US08816079B2

Procedure details

Using methyl 4-bromo-3-methylbenzoate (5 g) and 1-Boc-piperazine (4.47 g) and by the reaction and treatment in the same manner as in Example 94, the title compound (1.05 g) was obtained via 4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester.
Name
4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
4.47 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=CC(C(OC)=O)=CC=1C.C(N1CCNCC1)(OC(C)(C)C)=O.C(OC([N:33]1[CH2:38][CH2:37][N:36]([C:39]2[CH:44]=[CH:43][C:42]([C:45]([O:47][CH3:48])=[O:46])=[CH:41][C:40]=2[CH3:49])[CH2:35][CH2:34]1)=O)(C)(C)C>>[CH3:49][C:40]1[CH:41]=[C:42]([CH:43]=[CH:44][C:39]=1[N:36]1[CH2:37][CH2:38][NH:33][CH2:34][CH2:35]1)[C:45]([O:47][CH3:48])=[O:46]

Inputs

Step One
Name
4-(4-methoxycarbonyl-2-methylphenyl)piperazine-1-carboxylic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCN(CC1)C1=C(C=C(C=C1)C(=O)OC)C
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=O)OC)C=C1)C
Step Three
Name
Quantity
4.47 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCNCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
by the reaction and treatment in the same manner as in Example 94

Outcomes

Product
Name
Type
product
Smiles
CC=1C=C(C(=O)OC)C=CC1N1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 1.05 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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